Paclitaxel octadecanedioate

Description

Properties

IUPAC Name |

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJFZDIRENPICR-SNNBKDRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paclitaxel Octadecanedioate: A Technical Guide to Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) octadecanedioate (ODDA-PTX), a novel prodrug of the widely used chemotherapeutic agent paclitaxel, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols. By conjugating paclitaxel with 1,18-octadecanedioic acid, ODDA-PTX is designed for enhanced drug delivery through its non-covalent binding to human serum albumin (HSA). This interaction facilitates targeted delivery to tumors that overexpress fatty acid transporters, potentially improving the therapeutic index compared to conventional paclitaxel formulations.

Chemical Structure and Identification

Paclitaxel octadecanedioate is formed by the esterification of the C-2' hydroxyl group of paclitaxel with one of the carboxylic acid groups of 1,18-octadecanedioic acid.[1]

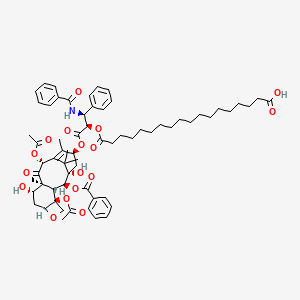

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid[2] |

| Synonyms | ODDA-PTX, PTX-FA18[3] |

| CAS Number | 2089211-45-8[2] |

| Molecular Formula | C₆₅H₈₃NO₁₇[2] |

| Molecular Weight | 1150.3 g/mol [2] |

Physicochemical Properties

This compound is a white to off-white solid. As a prodrug, its activity is dependent on the in vivo cleavage of the ester bond to release paclitaxel. A notable property is its poor aqueous solubility, necessitating formulation strategies for administration.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Data not available for ODDA-PTX. For paclitaxel: 213-216 °C. | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [5] |

| Appearance | White to off-white crystalline powder (for Paclitaxel) | [4] |

Biological Activity and Mechanism of Action

The biological activity of this compound is attributed to its active metabolite, paclitaxel. Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

ODDA-PTX itself does not promote tubulin polymerization. Its efficacy lies in its ability to bind to human serum albumin (HSA), forming a non-covalent complex. This complex is then transported to tumor tissues, which often have a high demand for fatty acids and overexpress fatty acid transport proteins. This targeted delivery mechanism is believed to enhance the accumulation of the drug at the tumor site while minimizing systemic toxicity.

References

Paclitaxel Octadecanedioate: A Technical Guide to its Mechanism of Action as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) remains a cornerstone of cancer chemotherapy, but its clinical utility is often hampered by poor solubility and significant side effects. Prodrug strategies offer a promising avenue to enhance its therapeutic index. This technical guide provides an in-depth analysis of paclitaxel octadecanedioate (ODDA-PTX), a novel prodrug designed for targeted delivery and controlled release. We will explore its mechanism of action, from synthesis and albumin binding to intracellular activation and induction of apoptosis. This document includes a comprehensive summary of preclinical data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction

Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, exerts its potent anti-tumor activity by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing their depolymerization. This disruption of the normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Despite its efficacy against a broad spectrum of solid tumors, including ovarian, breast, and lung cancers, the clinical application of paclitaxel is challenged by its low aqueous solubility and the need for formulation with potentially toxic excipients like Cremophor EL, which can cause hypersensitivity reactions and peripheral neuropathy.

To overcome these limitations, various prodrug strategies have been explored. A promising approach involves the covalent modification of paclitaxel to create an inactive precursor that is selectively activated at the tumor site. This compound (ODDA-PTX) is a recently developed prodrug that leverages the natural transport mechanisms of fatty acids and albumin for tumor targeting. This guide will provide a detailed technical overview of the mechanism of action of ODDA-PTX as a prodrug.

Mechanism of Action of this compound

The mechanism of action of this compound as a prodrug can be understood as a multi-step process:

-

Synthesis and Formulation: Paclitaxel is chemically conjugated to octadecanedioic acid, a long-chain dicarboxylic acid, via an ester linkage. This modification renders the paclitaxel molecule temporarily inactive.

-

Albumin Binding and Transport: The long fatty acid chain of ODDA-PTX facilitates its non-covalent binding to human serum albumin (HSA) in the bloodstream. This complex formation enhances the solubility and stability of the prodrug in circulation. Cancer cells are known to have a high demand for nutrients, including fatty acids and albumin, which they utilize to support their rapid proliferation. The ODDA-PTX-HSA complex is preferentially taken up by tumor cells through fatty acid transporters and albumin-binding proteins.

-

Intracellular Release of Paclitaxel: Once inside the tumor cell, the ester bond linking paclitaxel to octadecanedioate is cleaved by intracellular esterases, releasing the active paclitaxel.

-

Paclitaxel-Mediated Cytotoxicity: The released paclitaxel then exerts its cytotoxic effects through the well-established mechanism of microtubule stabilization, leading to mitotic arrest and apoptosis.

This targeted delivery and controlled release mechanism is designed to increase the concentration of active paclitaxel at the tumor site while minimizing systemic exposure and associated toxicities.

Signaling Pathways Involved in Paclitaxel-Induced Apoptosis

The apoptotic cascade initiated by paclitaxel is complex and involves multiple signaling pathways. Key pathways include:

-

NF-κB Signaling: Paclitaxel has been shown to activate the NF-κB signaling pathway, which can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context.

-

Bcl-2 Family Proteins: Paclitaxel modulates the expression and activity of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. It can lead to the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also implicated in paclitaxel-induced apoptosis.

The following diagram illustrates a simplified representation of the signaling pathways involved in paclitaxel-induced apoptosis.

Caption: Mechanism of ODDA-PTX action and apoptosis induction.

Quantitative Data Presentation

The preclinical evaluation of this compound has demonstrated its superior pharmacokinetic profile and enhanced anti-tumor efficacy compared to standard paclitaxel formulations.

Table 1: Pharmacokinetic Parameters of Paclitaxel and this compound in Mice

| Parameter | Paclitaxel (20 mg/kg) | ODDA-PTX (250 mg/kg) |

| Cmax (µM) | ~30 | ~15 (Paclitaxel) |

| AUC (µM*h) | ~20 | ~100 (Paclitaxel) |

| t1/2 (h) | ~6 | ~24 (Paclitaxel) |

Data extracted from Callmann et al., J. Am. Chem. Soc. 2019, 141, 31, 12383–12394.

Table 2: In Vivo Efficacy of this compound in an HT-1080 Human Fibrosarcoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |

| Vehicle Control | - | 0 | 20 |

| Paclitaxel | 20 | ~50 | 30 |

| ODDA-PTX | 100 | >90 | >60 |

| ODDA-PTX | 250 | >95 | >60 |

Data extracted from Callmann et al., J. Am. Chem. Soc. 2019, 141, 31, 12383–12394.

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been developed, involving the mono-allyl protection of octadecanedioic acid followed by coupling with paclitaxel and subsequent deprotection.

Materials:

-

Paclitaxel

-

Octadecanedioic acid

-

Allyl alcohol

-

p-Toluenesulfonic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Mono-allyl protection of octadecanedioic acid: Dissolve octadecanedioic acid and a catalytic amount of p-toluenesulfonic acid in allyl alcohol. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the excess allyl alcohol under reduced pressure. Purify the resulting mono-allyl ester by column chromatography.

-

Coupling of mono-allyl octadecanedioate with paclitaxel: Dissolve the mono-allyl octadecanedioate, paclitaxel, and a catalytic amount of DMAP in anhydrous DCM. Add DCC to the solution at 0°C and stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the crude product by column chromatography to obtain the protected prodrug.

-

Deprotection of the allyl group: Dissolve the protected prodrug in anhydrous THF. Add tetrakis(triphenylphosphine)palladium(0) and phenylsilane to the solution under an inert atmosphere. Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, concentrate the mixture and purify the final product, this compound, by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., HT-1080)

-

Paclitaxel

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of paclitaxel and this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours. Include wells with untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound.

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of this compound can be assessed in a human tumor xenograft model in immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

HT-1080 human fibrosarcoma cells

-

Paclitaxel formulation

-

This compound formulation (complexed with HSA)

-

Vehicle control (e.g., saline)

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of HT-1080 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Treatment: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into different treatment groups (vehicle control, paclitaxel, and this compound). Administer the treatments intravenously at the specified doses and schedule.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and survival.

-

Data Analysis: Compare the tumor growth and survival rates between the different treatment groups to evaluate the efficacy of the prodrug.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a paclitaxel prodrug.

Caption: Preclinical evaluation workflow for a paclitaxel prodrug.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic index of paclitaxel. By leveraging albumin binding for targeted delivery and controlled release, ODDA-PTX has demonstrated superior preclinical efficacy and an improved safety profile compared to conventional paclitaxel formulations. The detailed technical information and protocols provided in this guide are intended to facilitate further research and development of this and other novel paclitaxel prodrugs, with the ultimate goal of improving outcomes for cancer patients.

Synthesis and Characterization of 1,18-Octadecanedioic Acid-Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX), a promising prodrug of the widely used chemotherapeutic agent, paclitaxel (B517696). This conjugate is designed to improve the drug's therapeutic index by leveraging endogenous transport mechanisms, specifically its affinity for human serum albumin (HSA).[1][2] By mimicking the binding of long-chain fatty acids to HSA, ODDA-PTX can be efficiently delivered to tumor tissues, which often overexpress albumin-binding proteins.[2][3] This guide details a practical and scalable synthetic route, comprehensive characterization methodologies, and an overview of the parent compound's mechanism of action.

Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX)

A recently developed, scalable synthetic strategy for ODDA-PTX avoids cumbersome chromatographic purifications and provides the final product in high purity and yield.[3] The synthetic workflow involves three key steps:

-

Mono-allyl protection of 1,18-octadecanedioic acid: This step ensures that only one of the carboxylic acid groups is available for conjugation with paclitaxel.

-

Coupling of mono-allyl ODDA with paclitaxel: An ester linkage is formed between the free carboxylic acid of the protected diacid and the 2'-hydroxyl group of paclitaxel.[2]

-

Palladium-catalyzed deprotection: The allyl protecting group is selectively removed to yield the final ODDA-PTX conjugate.[3]

Caption: Synthetic workflow for 1,18-octadecanedioic acid-paclitaxel.

Experimental Protocols

Step 1: Synthesis of Mono-allyl 1,18-octadecanedioate [3]

-

To a solution of 1,18-octadecanedioic acid (1.0 eq.) in toluene, add p-toluenesulfonic acid (0.05 eq.).

-

Heat the mixture to 85 °C to dissolve the solids.

-

Add allyl alcohol (2.0 eq.) in two portions.

-

Heat the solution to reflux for 4 hours, removing water via azeotropic distillation.

-

Cool the reaction mixture to room temperature, allowing the unreacted diacid to precipitate.

-

Filter the mixture to remove the precipitated diacid.

-

Concentrate the filtrate under reduced pressure.

-

Add n-heptane to the residue to precipitate the mono-allyl ester.

-

Filter the suspension and wash the solid with n-heptane.

-

Recrystallize the crude product from isopropanol (B130326) to obtain pure mono-allyl 1,18-octadecanedioate.

Step 2: Coupling of Mono-allyl 1,18-octadecanedioate with Paclitaxel [3]

-

Dissolve paclitaxel (1.0 eq.) and mono-allyl 1,18-octadecanedioate (1.2 eq.) in dichloromethane (B109758) (CH₂Cl₂).

-

Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 eq.) to the solution.

-

Cool the mixture to 0 °C.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Upon reaction completion (monitored by HPLC), dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mono-allyl ODDA-paclitaxel.

Step 3: Palladium-Catalyzed Deprotection of Mono-allyl ODDA-Paclitaxel [3]

-

Dissolve palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 eq.) and triphenylphosphine (B44618) (PPh₃) (0.02 eq.) in tetrahydrofuran (B95107) (THF).

-

In a separate flask, prepare a solution of formic acid (2.0 eq.) and triethylamine (B128534) (Et₃N) (2.5 eq.) in THF.

-

Add the formic acid/triethylamine solution to the palladium catalyst solution and stir for 30 minutes.

-

Dissolve the crude mono-allyl ODDA-paclitaxel (1.0 eq.) in THF and add it to the catalyst mixture.

-

Heat the reaction to 50 °C until the starting material is consumed (monitored by HPLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl and brine.

-

Concentrate the organic phase and purify the residue by washing with an aqueous solution of cysteine hydrochloride to remove residual palladium.

-

Dissolve the product in CH₂Cl₂, wash with water, and concentrate to afford the final 1,18-octadecanedioic acid-paclitaxel product as a white solid.

Characterization of ODDA-PTX

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized ODDA-PTX. The following tables summarize the key analytical data.

Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₆₅H₈₃NO₁₇ | [3] |

| Molecular Weight | 1150.35 g/mol | [3] |

| Appearance | White solid | [3] |

| HPLC Purity | >97% | [3] |

| HPLC Conditions | Zorbax SB-C8 column; gradient elution with water and acetonitrile; 35 °C; 1 mL/min flow rate. | [3] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | Characteristic peaks for both the paclitaxel backbone and the 1,18-octadecanedioic acid linker are observed. The absence of the allyl group signals confirms successful deprotection. | [3] |

| ¹³C-NMR (100 MHz, CDCl₃) | Signals corresponding to the carbonyls of the ester and carboxylic acid, as well as the methylene (B1212753) chain of the linker and the carbons of the paclitaxel core, are present. | [3] |

| ESI-MS | m/z = 1150.5 [M+H]⁺, 1148.7 [M-H]⁻ | [3] |

| FTIR | Expected characteristic peaks: ~3400 cm⁻¹ (O-H stretch of carboxylic acid), ~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretch of methylene groups), ~1735 cm⁻¹ (C=O stretch of esters), ~1710 cm⁻¹ (C=O stretch of carboxylic acid), ~1650 cm⁻¹ (C=O stretch of amides). | Inferred from[4][5] |

Mechanism of Action: Paclitaxel-Induced Apoptosis

The cytotoxic activity of the ODDA-PTX prodrug is realized upon the release of free paclitaxel within the tumor microenvironment. Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Caption: Paclitaxel-induced apoptosis signaling pathway.

Paclitaxel stabilizes microtubules, leading to mitotic arrest.[6] This arrest triggers apoptotic signaling through multiple pathways. A key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7] This relieves the inhibition of pro-apoptotic proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c.[8] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which recruits and activates caspase-9.[3][9] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[8][10] Additionally, paclitaxel has been shown to induce apoptosis through a caspase-8-dependent pathway, which can be initiated by the association of caspase-8 with the stabilized microtubules.[6][11] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[11]

Conclusion

The 1,18-octadecanedioic acid-paclitaxel conjugate represents a promising advancement in the delivery of paclitaxel. The scalable and efficient synthesis detailed in this guide provides a clear path for its production. The comprehensive characterization data confirms the structure and purity of the conjugate. Understanding the intricate mechanism of paclitaxel-induced apoptosis is crucial for the rational design of combination therapies and for overcoming potential resistance mechanisms. This technical guide serves as a valuable resource for researchers and developers in the field of oncology, facilitating further investigation and potential clinical translation of this innovative paclitaxel prodrug.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Overexpression of Apaf-1 promotes apoptosis of untreated and paclitaxel- or etoposide-treated HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apaf-1 and caspase-9 deficiency prevents apoptosis in a Bax-controlled pathway and promotes clonogenic survival during paclitaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A crucial role of caspase 3 and caspase 8 in paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Paclitaxel Octadecanedioate: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of paclitaxel (B517696) octadecanedioate, a prodrug of the widely used anticancer agent paclitaxel. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of paclitaxel octadecanedioate has been determined in a range of organic and aqueous solvent systems. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent System | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 |

| Ethanol | 20 |

| DMF:PBS (pH 7.2) (1:3) | 0.25 |

Note: Data sourced from commercially available product information.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the amount of dissolved substance.

Principle of the Shake-Flask Method

The shake-flask method relies on the principle of achieving equilibrium between the solid state of the drug and its dissolved state in a specific solvent. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that the solvent is fully saturated. Once equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved drug in the supernatant is measured.

Detailed Experimental Protocol: Shake-Flask Method for this compound

This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., Ethanol, DMSO, PBS buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted.

-

Addition of Excess Solid: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a 0.22 µm syringe filter.

-

Sample Preparation for Analysis: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Below are outlines for HPLC-UV and UV-Vis spectroscopic methods.

HPLC is a highly sensitive and specific method for quantifying paclitaxel and its derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solutions and record the peak areas.

-

Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

For a simpler and faster, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For paclitaxel and its derivatives, this is typically around 227-230 nm.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.

-

Calibration Curve: Measure the absorbance of the standard solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the prepared sample solutions.

-

Concentration Determination: Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.

An In-depth Technical Guide to the In Vitro Stability and Hydrolysis of Paclitaxel Octadecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the in vitro stability and hydrolysis of Paclitaxel (B517696) octadecanedioate (PTX-ODDA). While specific quantitative stability data for this particular prodrug is not publicly available, this document outlines the established experimental protocols, data presentation formats, and underlying chemical pathways relevant to its characterization. Paclitaxel octadecanedioate is a paclitaxel prodrug designed for enhanced delivery, where paclitaxel is conjugated to 1,18-octadecanedioic acid via an ester linkage at the 2'-hydroxyl group. Understanding its stability is critical for predicting its shelf-life, behavior in physiological environments, and the rate of release of the active paclitaxel molecule.

Introduction to this compound and Prodrug Stability

Paclitaxel-based prodrugs are designed to overcome the poor aqueous solubility of the parent drug and to improve its pharmacokinetic profile. This compound, by incorporating a long-chain dicarboxylic acid, is engineered to bind non-covalently to human serum albumin (HSA), mimicking the natural transport mechanism of fatty acids. The key to its efficacy as a prodrug lies in the stability of the ester bond connecting paclitaxel and the octadecanedioate linker. This bond must be stable enough for formulation and administration but labile enough to be cleaved in vivo, releasing active paclitaxel.

The two primary modes of in vitro hydrolysis are:

-

Chemical Hydrolysis: Spontaneous cleavage of the ester bond, which is highly dependent on pH and temperature. This is typically assessed in buffered solutions.

-

Enzymatic Hydrolysis: Cleavage catalyzed by enzymes, such as esterases, which are abundant in plasma and liver tissue. This is evaluated in biological matrices like human plasma.

Experimental Protocols

The following sections detail representative protocols for assessing the chemical and enzymatic stability of this compound. These methods are based on standard practices for paclitaxel ester prodrugs.

Protocol for Chemical Hydrolysis Study in Buffer

This experiment evaluates the intrinsic stability of the prodrug at different pH values, simulating various physiological and storage conditions.

Objective: To determine the rate of hydrolysis of this compound in aqueous buffer solutions at varying pH levels.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) tablets or reagents

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Constant temperature incubator or water bath (set to 37°C)

-

pH meter

-

HPLC system with UV detector

Methodology:

-

Buffer Preparation: Prepare buffer solutions at desired pH values (e.g., pH 5.0, pH 7.4, and pH 9.0) using PBS and adjust with HCl or NaOH.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

-

Incubation:

-

Pre-warm the buffer solutions to 37°C.

-

Spike a small volume of the stock solution into each buffer to achieve a final concentration of approximately 10-20 µg/mL. The final DMSO concentration should be kept low (<1%) to minimize its effect on stability.

-

Vortex gently to mix. This is Time 0 (T=0).

-

Immediately withdraw an aliquot (e.g., 100 µL) from each solution for the T=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile.

-

Incubate the remaining solutions in a sealed container at 37°C.

-

-

Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours). Immediately quench each sample with cold acetonitrile.

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate any salts.

-

Analyze the supernatant using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the appearance of paclitaxel.

-

Protocol for Enzymatic Hydrolysis Study in Human Plasma

This experiment assesses the prodrug's susceptibility to enzymatic cleavage, providing an essential prediction of its stability in the bloodstream.

Objective: To determine the rate of hydrolysis of this compound in the presence of plasma esterases.

Materials:

-

This compound

-

Pooled human plasma (heparinized)

-

Acetonitrile (HPLC grade, containing an internal standard if available)

-

Water (HPLC grade)

-

DMSO

-

Constant temperature incubator or water bath (set to 37°C)

-

HPLC system with UV or MS detector

Methodology:

-

Plasma Preparation: Thaw frozen human plasma at 37°C immediately before use.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in DMSO.

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM). Keep the final DMSO concentration below 1%.

-

Vortex gently to mix. This is Time 0 (T=0).

-

-

Time-Point Sampling:

-

Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Immediately terminate the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile (protein precipitation).

-

-

Sample Processing and Analysis:

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis to quantify the remaining prodrug concentration.

-

Analytical Method: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the prodrug from its primary degradant, paclitaxel, and other potential impurities.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water[1][2]. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Detection: UV detector set at 227 nm, the characteristic absorbance wavelength for the paclitaxel core[1][2].

-

Column Temperature: 30°C[1].

-

Injection Volume: 10-20 µL.

Data Presentation

Quantitative data from stability studies should be summarized in clear, structured tables. Although specific data for this compound is unavailable, the following tables illustrate how results would be presented.

Table 1: Chemical Stability of this compound in Aqueous Buffers at 37°C (Illustrative Data)

| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.5 | 98.2 | 92.1 |

| 4 | 98.1 | 94.5 | 75.6 |

| 8 | 96.3 | 90.1 | 58.4 |

| 24 | 90.5 | 77.8 | 25.3 |

| 48 | 82.1 | 60.5 | 8.9 |

| Half-life (t½, hours) | ~250 | ~38 | ~7 |

Table 2: Enzymatic Stability of this compound in Human Plasma at 37°C (Illustrative Data)

| Time (minutes) | % Prodrug Remaining |

| 0 | 100.0 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| 120 | 1.8 |

| Half-life (t½, minutes) | ~18 |

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) as specified.

Hydrolysis Pathway

This diagram illustrates the cleavage of the ester bond in this compound, which releases the active drug, paclitaxel, and the linker molecule, octadecanedioic acid.

Experimental Workflow

This flowchart visualizes the logical steps involved in a typical in vitro stability study, from sample preparation to final data analysis.

References

An In-depth Technical Guide on the Binding Affinity of Paclitaxel Octadecanedioate to Human Serum Albumin (HSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of paclitaxel (B517696) octadecanedioate (ODDA-PTX) to human serum albumin (HSA). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the interaction between this promising paclitaxel prodrug and the primary transport protein in human plasma. This document summarizes available quantitative data, presents detailed experimental methodologies, and visualizes key concepts and workflows.

Introduction: The Rationale for Paclitaxel Octadecanedioate

Paclitaxel is a cornerstone of chemotherapy, demonstrating significant activity against a range of solid tumors.[1] However, its clinical utility is hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions. To circumvent these limitations and enhance tumor targeting, various strategies have been explored, including the development of prodrugs that leverage the natural transport mechanisms of the body.

Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for numerous endogenous and exogenous molecules, including long-chain fatty acids (LCFAs).[2] Tumors often exhibit an increased uptake of albumin to meet their metabolic demands.[2] this compound (ODDA-PTX) was designed to exploit this phenomenon.[2][3] By conjugating paclitaxel to 1,18-octadecanedioic acid, a long-chain dicarboxylic acid, the prodrug is engineered to mimic the binding of LCFAs to HSA, thereby hijacking this natural transport system for targeted drug delivery.[2][3] The preservation of a terminal carboxylic acid on the octadecanedioate linker is crucial, as it allows for strong electrostatic interactions with positively charged amino acid residues within the hydrophobic binding pockets of HSA, a key feature of high-affinity LCFA binding.[2][3]

Binding Affinity of the Parent Compound: Paclitaxel and HSA

Understanding the binding of the parent drug, paclitaxel, to HSA provides a crucial baseline for evaluating the affinity of its derivatives. The interaction between paclitaxel and HSA has been characterized by multiple biophysical techniques, revealing a moderate to high binding affinity.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.39 ± 5.81 µM | Surface Plasmon Resonance (SPR) | [4][5][6] |

| Dissociation Constant (Kd) | 8.93 ± 8.60 µM (for nab-HSA) | Surface Plasmon Resonance (SPR) | [4][5][6] |

| Association Constant (Ka) | 2.4 x 106 M-1 (K1) | Ultrafiltration & RP-HPLC | [7] |

| Association Constant (Ka) | 1.0 x 105 M-1 (K2) | Ultrafiltration & RP-HPLC | [7] |

| Association Constant (Ka) | 1.43 x 104 M-1 | FTIR Spectroscopy | [8][9] |

| Association Constant (Ka) | 324 M-1 | Fluorescence Spectroscopy | [1][10] |

| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | [1][10] |

| Number of Binding Sites (n) | 1.3 (high affinity) | Ultrafiltration & RP-HPLC | [7] |

Note: The significant variation in reported binding constants can be attributed to the different experimental conditions and techniques employed.

Binding Affinity of this compound (ODDA-PTX) to HSA

Direct quantitative determination of the binding constants (Kd or Ka) for ODDA-PTX to HSA is not extensively documented in publicly available literature. However, existing studies strongly indicate a very high binding affinity, driven by the fatty acid mimicry of the octadecanedioate linker.

A key study demonstrated through a rapid equilibrium dialysis assay that greater than 95% of ODDA-PTX was bound to HSA at concentrations as low as 0.5 μM .[5] Furthermore, isothermal titration calorimetry (ITC) experiments confirmed the presence of multiple binding sites for ODDA-PTX on the HSA molecule.[5] NMR titration experiments have also shown that ODDA-PTX can displace palmitic acid, a native LCFA, from all of its binding pockets on HSA, further evidencing its high affinity.[5]

The proposed mechanism involves the insertion of the 18-carbon chain into the hydrophobic pockets of HSA, with the terminal carboxylate forming strong electrostatic interactions with basic residues at the base of these pockets, thus anchoring the prodrug to the protein.[2][3] Molecular modeling has suggested that the most probable locations for ODDA-PTX binding are the native long-chain fatty acid binding sites 1, 2, 4, and 5 on HSA.[5]

Caption: Logical diagram of ODDA-PTX design and its high-affinity binding to HSA.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding of paclitaxel and its derivatives to HSA.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Preparation: All solutions (HSA and ODDA-PTX) are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution. Solutions are thoroughly degassed before use.

-

Instrumentation: A highly sensitive isothermal titration calorimeter is used.

-

Procedure: The sample cell is filled with a known concentration of HSA solution (e.g., 25 µM). The injection syringe is loaded with a higher concentration of the ligand (ODDA-PTX).

-

Titration: A series of small, sequential injections of the ODDA-PTX solution are made into the HSA solution in the sample cell while maintaining a constant temperature (e.g., 25°C or 37°C).

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes diminish.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or multiple sequential sites) to calculate the thermodynamic parameters (Ka, ΔH, and n).

This technique monitors the decrease in the intrinsic fluorescence of HSA (primarily from tryptophan residues) upon the addition of a ligand (the quencher).

-

Preparation: A stock solution of HSA is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4). A series of solutions with a fixed HSA concentration and varying concentrations of paclitaxel or ODDA-PTX are prepared.

-

Instrumentation: A spectrofluorometer is used.

-

Procedure: The excitation wavelength is set to 280 nm or 295 nm to selectively excite tryptophan residues. The emission spectra are recorded over a range (e.g., 300-500 nm).

-

Data Acquisition: Fluorescence emission spectra are recorded for HSA alone and for each of the HSA-ligand mixtures.

-

Data Analysis: The quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression of the fluorescence data.

Caption: Experimental workflows for ITC and Fluorescence Quenching analysis.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

-

Preparation: HSA is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). Paclitaxel or ODDA-PTX solutions of various concentrations are prepared in a suitable running buffer.

-

Instrumentation: An SPR instrument (e.g., Biacore) is used.

-

Procedure: The running buffer is flowed continuously over the sensor chip to establish a stable baseline.

-

Binding Measurement: The ligand solutions are injected sequentially, typically from the lowest to the highest concentration, over the immobilized HSA surface. This is the association phase.

-

Dissociation Measurement: After each injection, the running buffer is flowed over the chip again, and the dissociation of the ligand from the HSA is monitored.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

This method is used to determine the fraction of a drug that is bound to a protein at equilibrium.

-

Preparation: Prepare solutions of HSA and ODDA-PTX in a dialysis buffer (e.g., PBS, pH 7.4).

-

Apparatus: A multi-well equilibrium dialysis plate is used, with each well divided by a semipermeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa) that allows free drug to pass but retains the protein and protein-drug complex.

-

Procedure: The HSA solution is placed on one side of the membrane (the sample chamber), and the ODDA-PTX solution is added. The other side (the buffer chamber) contains only the buffer. The plate is sealed and incubated with gentle agitation until equilibrium is reached (typically several hours).

-

Sampling and Analysis: After incubation, samples are taken from both the sample and buffer chambers. The total concentration of the drug in the sample chamber and the free drug concentration in the buffer chamber are quantified using a suitable analytical method like HPLC.

-

Calculation: The percentage of bound drug is calculated using the formula: % Bound = [(Total Drug - Free Drug) / Total Drug] * 100.

Caption: Experimental workflows for SPR and Equilibrium Dialysis analysis.

Conclusion

The conjugation of paclitaxel to 1,18-octadecanedioic acid represents a sophisticated prodrug strategy designed to enhance drug delivery by exploiting the natural transport functions of human serum albumin. While specific quantitative binding constants for ODDA-PTX are not yet widely published, the available evidence from equilibrium dialysis and competitive binding assays overwhelmingly points to a high-affinity interaction.[5] This strong binding, which mimics that of endogenous long-chain fatty acids, is fundamental to the prodrug's mechanism of action, facilitating its solubilization in plasma, extending its circulation time, and potentially improving its accumulation in tumor tissues. The binding affinity of the parent compound, paclitaxel, serves as an important reference, but the rational design of ODDA-PTX suggests a significantly enhanced and more targeted interaction with HSA. Further quantitative studies are warranted to precisely define the thermodynamic and kinetic parameters of this interaction, which will be invaluable for the continued development and optimization of albumin-binding chemotherapeutic prodrugs.

References

- 1. Insights into the binding of paclitaxel to human serum albumin: multispectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human serum albumin: spectroscopic studies of the paclitaxel binding and proximity relationships with cisplatin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding affinities of paclitaxel and docetaxel for generic and nanoparticle albumin-bound paclitaxel-derived albumin from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High affinity binding of paclitaxel to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the binding of paclitaxel to human serum albumin: multispectroscopic studies. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

The Advent of Paclitaxel Octadecanedioate: A Prodrug Strategy for Enhanced Anti-Tumor Efficacy

A Technical Whitepaper on the Discovery, Rationale, and Preclinical Development of a Novel Paclitaxel (B517696) Prodrug

Executive Summary

Paclitaxel remains a cornerstone of cancer chemotherapy, demonstrating significant activity against a broad spectrum of solid tumors. However, its clinical utility is often hampered by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and dose-limiting toxicities. To address these limitations, extensive research has focused on developing novel delivery systems and prodrugs. Paclitaxel octadecanedioate (ODDA-PTX) has emerged as a promising prodrug, engineered to leverage the natural transport mechanisms of human serum albumin (HSA) for enhanced tumor targeting and an improved therapeutic window. This technical guide provides an in-depth overview of the discovery, rationale, synthesis, and preclinical evaluation of ODDA-PTX, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Paclitaxel Therapy

Paclitaxel, a potent anti-mitotic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Despite its efficacy, the hydrophobicity of paclitaxel presents significant formulation challenges. The conventional formulation, Taxol®, utilizes a mixture of Cremophor EL and ethanol, which is associated with adverse effects.[3] While the development of albumin-bound paclitaxel (nab-paclitaxel, Abraxane®) represented a significant advancement by eliminating the need for Cremophor EL, there remains a need for next-generation paclitaxel formulations with further improved efficacy and reduced toxicity.[3]

The Discovery and Rationale for this compound (ODDA-PTX)

The development of ODDA-PTX is rooted in a strategic approach to exploit the physiological role of human serum albumin (HSA) in transporting long-chain fatty acids (LCFAs).[4] Tumors often exhibit an increased demand for nutrients, including LCFAs, to support their rapid proliferation.[4] The core rationale behind ODDA-PTX is to mimic this natural transport system to achieve preferential drug accumulation at the tumor site.

By conjugating paclitaxel to 1,18-octadecanedioic acid (ODDA), a long-chain dicarboxylic acid, a prodrug is created that can bind non-covalently to the LCFA binding sites on HSA.[4][5] This reversible binding allows ODDA-PTX to circulate in the bloodstream complexed with HSA, effectively acting as a drug reservoir. Upon reaching the tumor microenvironment, the prodrug can be released and subsequently cleaved, liberating the active paclitaxel to exert its cytotoxic effects. This targeted delivery mechanism is designed to increase the therapeutic index by maximizing the drug concentration at the tumor while minimizing exposure to healthy tissues.[4][5]

Synthesis of this compound

A practical and scalable synthesis for ODDA-PTX has been developed to ensure high purity and yield, suitable for potential clinical and commercial development. The synthetic strategy is designed to overcome challenges associated with direct esterification, which can lead to the formation of multiple byproducts.

A key innovation in the synthesis is the mono-protection of octadecanedioic acid (ODDA). One of the carboxylic acid groups of ODDA is protected, for instance, as an allyl ester. This mono-protected ODDA is then coupled with paclitaxel at the 2'-hydroxyl position. The final step involves the selective removal of the protecting group to yield the desired ODDA-PTX prodrug. This method avoids complex chromatographic purifications and is amenable to large-scale production.

Below is a generalized workflow for the synthesis of ODDA-PTX:

Preclinical Evaluation

In Vitro Cytotoxicity

While specific IC50 values for ODDA-PTX against a wide range of cancer cell lines are not extensively published in publicly available literature, the cytotoxic activity of the parent compound, paclitaxel, is well-documented. The expectation is that ODDA-PTX, as a prodrug, would exhibit lower in vitro cytotoxicity compared to free paclitaxel, with its activity being dependent on the rate of hydrolysis to the active drug. The following table summarizes representative IC50 values for paclitaxel in various cancer cell lines.

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |

| SK-BR-3 | Breast Cancer | Data varies |

| MDA-MB-231 | Breast Cancer | Data varies |

| T-47D | Breast Cancer | Data varies |

| A549 | Lung Cancer | 4 - 24 |

| NCI-H23 | Lung Cancer | 4 - 24 |

| OVCAR-3 | Ovarian Cancer | 0.4 - 3.4 |

Table 1: Representative IC50 Values for Paclitaxel in Various Cancer Cell Lines. [1][6][7][8] Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.

In Vivo Efficacy in Xenograft Models

Preclinical studies in subcutaneous xenograft models of human cancer have demonstrated the superior efficacy of ODDA-PTX complexed with HSA (referred to as VTX in some studies) compared to FDA-approved paclitaxel formulations.[4]

In a study utilizing a human fibrosarcoma (HT-1080) xenograft model, ODDA-PTX showed a significant dose-dependent inhibition of tumor growth.[4] Notably, at its maximum tolerated dose, ODDA-PTX led to complete tumor regression in a subset of the treated animals.[4]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Median Survival |

| ODDA-PTX (VTX) | 250 | Significant inhibition | Increased |

| Abraxane® | 15 | Moderate inhibition | Moderate increase |

| Cremophor-PTX | 15 | Moderate inhibition | Moderate increase |

| Control | - | - | Baseline |

Table 2: Summary of In Vivo Efficacy of ODDA-PTX in a HT-1080 Fibrosarcoma Xenograft Model. [4] Data are qualitative summaries from the cited research.

Pharmacokinetics

Pharmacokinetic studies in preclinical models have revealed a differentiated profile for ODDA-PTX compared to standard paclitaxel formulations.[4] The complexation of ODDA-PTX with HSA results in a longer circulation half-life and a larger area under the plasma concentration-time curve (AUC), suggesting that the prodrug acts as a depot for the sustained release of active paclitaxel.[4]

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) |

| ODDA-PTX (VTX) | 250 | Similar to Abraxane at 20 mg/kg | Higher than Abraxane | Higher than Abraxane |

| Abraxane® | 20 | - | - | - |

Table 3: Comparative Pharmacokinetic Parameters of Paclitaxel Released from ODDA-PTX (VTX) and Abraxane®. [4] This table presents a qualitative comparison based on the findings of the cited study.

A key finding is that ODDA-PTX demonstrates a significantly higher maximum tolerated dose (MTD) compared to both Abraxane® and Cremophor-formulated paclitaxel, indicating a more favorable safety profile.[4]

Mechanism of Action: The Paclitaxel-Induced Signaling Pathway

Paclitaxel exerts its cytotoxic effects by disrupting the normal function of microtubules. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] The signaling cascade leading to apoptosis is complex and involves multiple key proteins.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., ODDA-PTX or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Subcutaneous Xenograft Model

The in vivo efficacy of anti-cancer agents is commonly evaluated using subcutaneous xenograft models in immunocompromised mice.

-

Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width² × length) / 2.

-

Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups (e.g., vehicle control, ODDA-PTX, standard paclitaxel formulation). The treatments are administered according to a specified schedule (e.g., intravenously or intraperitoneally).

-

Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study to assess anti-tumor efficacy and systemic toxicity, respectively.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed, and further analyses (e.g., histological or molecular) can be performed.

Conclusion and Future Directions

This compound represents a promising, rationally designed prodrug of paclitaxel that leverages the natural albumin transport pathway to potentially enhance tumor targeting and improve the therapeutic index. Preclinical data have demonstrated its superior in vivo efficacy and a higher maximum tolerated dose compared to existing clinical formulations. Further investigation is warranted to fully elucidate its efficacy across a broader range of tumor types and to advance its development toward clinical evaluation. The continued exploration of such innovative drug delivery strategies holds the key to unlocking the full potential of potent chemotherapeutic agents like paclitaxel, ultimately aiming to improve outcomes for cancer patients.

References

- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Paclitaxel Octadecanedioate Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-neoplastic agent, has been a cornerstone of chemotherapy for various cancers. However, its clinical application is often hampered by its poor aqueous solubility, leading to formulation challenges and hypersensitivity reactions associated with commonly used solubilizing agents like Cremophor EL. To address these limitations, prodrug strategies have been explored to enhance the drug's physicochemical properties and improve its therapeutic index. One such promising approach is the development of Paclitaxel octadecanedioate (ODDA-PTX), a lipophilic prodrug designed for improved formulation and targeted delivery. This technical guide provides an in-depth overview of the core physicochemical properties of this prodrug, including its synthesis, and methodologies for its characterization.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following tables summarize the available quantitative data for this compound, with comparative data for the parent drug, Paclitaxel, where relevant.

Table 1: General Physicochemical Properties

| Property | Paclitaxel | This compound (ODDA-PTX) | Data Source |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₆₅H₈₃NO₁₇ | PubChem |

| Molecular Weight | 853.9 g/mol | 1150.3 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Assumed to be a solid | General knowledge |

| Melting Point | 213-216 °C | Not experimentally reported | ChemicalBook[2], Sigma-Aldrich |

Table 2: Solubility and Partition Coefficient

| Property | Paclitaxel | This compound (ODDA-PTX) | Data Source |

| Aqueous Solubility | Very poorly soluble (~10-20 µM) | Insoluble in water | United States Biological[3], Morressier[4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL) | Soluble in organic solvents (specific data not available) | Cayman Chemical[5] |

| LogP (Partition Coefficient) | ~3.0 (experimental) | 9.7 (computed, XLogP3) | PubChem, PubChem[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A scalable synthesis of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) has been developed to ensure high purity and avoid chromatographic purification. The synthetic strategy involves the mono-allyl protection of octadecanedioic acid (ODDA), followed by coupling with paclitaxel, and subsequent deprotection.[6][7][8]

Materials:

-

Paclitaxel

-

1,18-Octadecanedioic acid (ODDA)

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Scavenger for the allyl group (e.g., dimedone)

-

Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Mono-allyl protection of ODDA: React octadecanedioic acid with allyl alcohol in the presence of a coupling agent like DCC and a catalyst such as DMAP. This selectively protects one of the carboxylic acid groups as an allyl ester.

-

Coupling with Paclitaxel: The mono-allyl protected ODDA is then reacted with paclitaxel, again using a coupling agent system like DCC/DMAP, to form an ester linkage at the 2'-hydroxyl group of paclitaxel.

-

Deprotection: The allyl group is selectively removed using a palladium catalyst and a scavenger to yield the final product, this compound. The product can be isolated with high purity through precipitation and filtration, avoiding the need for column chromatography.[6]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for experimental LogP determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are combined in a flask with a known amount of the prodrug.

-

The flask is shaken vigorously for a set period to allow for partitioning of the prodrug between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the prodrug in each phase is determined using a validated analytical method.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Release Study

In vitro release studies are essential to understand the drug release kinetics from a formulation. For a lipophilic prodrug like ODDA-PTX, which is often formulated with a carrier like human serum albumin (HSA), a dialysis method is commonly employed.

Materials:

-

ODDA-PTX-HSA formulation

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, potentially with a surfactant like Tween 80 to maintain sink conditions)

-

Shaking incubator or water bath at 37°C

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

A known amount of the ODDA-PTX-HSA formulation is placed inside a dialysis bag.

-

The sealed dialysis bag is submerged in a known volume of the release medium.

-

The system is maintained at 37°C with constant agitation.

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

The concentration of the released prodrug (or released paclitaxel if cleavage is expected) in the collected samples is quantified.

-

The cumulative amount of drug released is plotted against time to determine the release profile.

Visualizations

Diagrams are provided below to illustrate key concepts and workflows related to the this compound prodrug.

Caption: Logical relationship of the ODDA-PTX prodrug strategy.

Caption: Experimental workflow for ODDA-PTX synthesis and evaluation.

Caption: Diagram of a typical in vitro release study for ODDA-PTX.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Paclitaxel Octadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Paclitaxel (B517696) octadecanedioate, a derivative of the widely used anti-cancer drug Paclitaxel. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.

Introduction

Paclitaxel is a potent anti-neoplastic agent that functions by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization. This interference with microtubule dynamics disrupts normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2][3][4][5][6][7][8] Paclitaxel octadecanedioate is a conjugate of Paclitaxel and 1,18-octadecanedioic acid, designed to potentially improve the therapeutic index of the parent drug. This guide focuses on the initial in vitro assessment of its cytotoxic activity against various cancer cell lines.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound, when mixed with human serum albumin (HSA), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| HT-1080 | Fibrosarcoma | 12 |

| PANC-1 | Pancreatic Carcinoma | 2.48 |

| HT-29 | Colorectal Adenocarcinoma | 8.62 |

| HeLa | Cervical Adenocarcinoma | 64.42 |

Data sourced from multiple independent reports.[1][2][3][9][10]

Experimental Protocols

The following section details a standard methodology for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Materials

-

Human cancer cell lines (e.g., HT-1080, PANC-1, HT-29, HeLa)

-

Complete cell culture medium (specific to each cell line)

-

This compound

-

Human Serum Albumin (HSA)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

Cell Seeding

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

Drug Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the drug in a complete culture medium containing HSA to achieve the desired final concentrations.

-

After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells containing medium with HSA and solvent controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14][15][16]

MTT Assay

-

Following the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][17]

-

Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12][18]

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

-